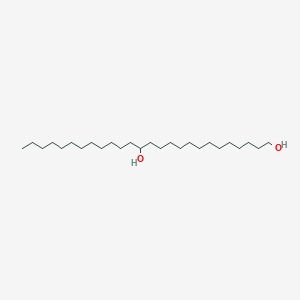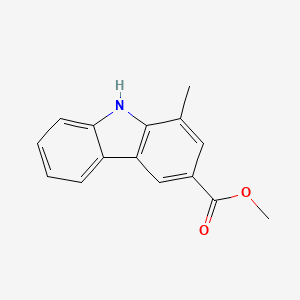![molecular formula C21H16O8 B14331783 4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate CAS No. 97746-21-9](/img/structure/B14331783.png)
4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetoxy groups at specific positions on the phenyl and coumarin rings, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-hydroxyphenyl derivatives followed by cyclization to form the coumarin ring. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace acetoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Wissenschaftliche Forschungsanwendungen
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest in biomedical research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of dyes, optical brighteners, and as a component in certain types of coatings
Wirkmechanismus
The mechanism of action of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin involves its interaction with specific molecular targets and pathways. The acetoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Acetoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
4-AcO-DMT: A synthetic psychedelic compound with structural similarities but different pharmacological effects.
4-Hydroxycoumarin: A naturally occurring compound with anticoagulant properties.
Uniqueness
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is unique due to the presence of multiple acetoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
97746-21-9 |
|---|---|
Molekularformel |
C21H16O8 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
[4-(5,7-diacetyloxy-2-oxochromen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)17-10-20(25)29-19-9-16(27-12(2)23)8-18(21(17)19)28-13(3)24/h4-10H,1-3H3 |
InChI-Schlüssel |
ABPAECXMPXPVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


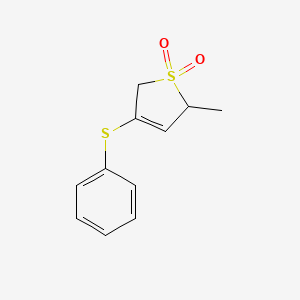
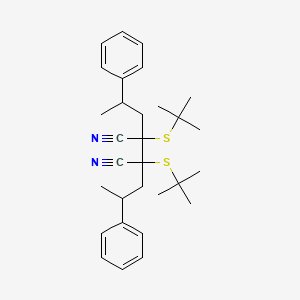
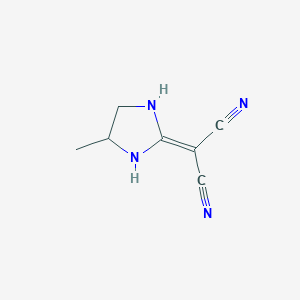
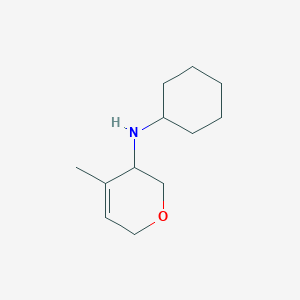
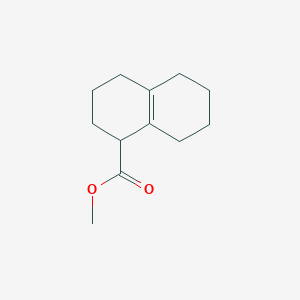
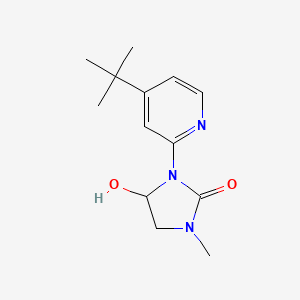
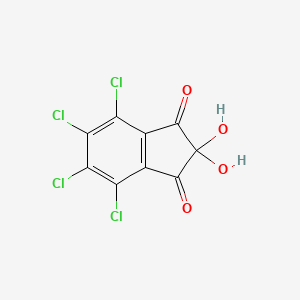
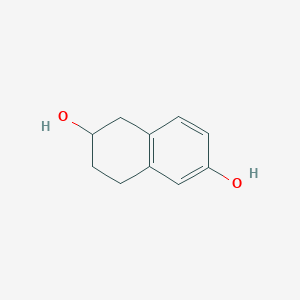
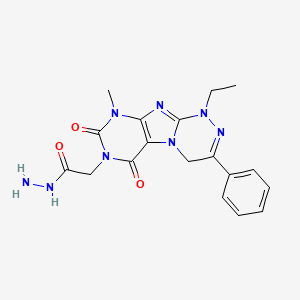
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
